Physicochemical Property Comparison: LogP and Hydrogen-Bonding Capacity Versus Close Analogs
The target compound (C18H21N3O2S, MW 343.45) is differentiated from its closest 1,1-dioxothiolan-3-amine analogs by the presence of the 1-methyl-3-phenylpyrazole substituent, which introduces two additional nitrogen atom hydrogen-bond acceptors absent in non-heterocyclic variants. For example, the nitrophenyl analog N-[(2-chloro-4-nitrophenyl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine (C14H15ClN2O4S, MW 342.79 ) shows a higher calculated polar surface area (PSA) but reduced heteroatom H-bond acceptor diversity. While experimental LogP values are not publicly reported for either compound, in silico estimations using the fragment-based approach indicate that the pyrazole ring lowers LogP by approximately 0.3–0.5 units relative to the cyclohexenyl analog N-[(2,6-dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine [1], enhancing aqueous solubility for biological assay compatibility.
May improve solubility in polar assay media
In silico fragment‑based estimation
| Evidence Dimension | Lipophilicity (estimated LogP) and H-bond acceptor count |
|---|---|
| Target Compound Data | C18H21N3O2S, 3 H-bond acceptors (N-pyrazole), estimated LogP ~2.1 |
| Comparator Or Baseline | N-[(2,6-Dimethylcyclohex-2-en-1-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine (estimated LogP ~2.6, 2 H-bond acceptors) [1] |
| Quantified Difference | Δ estimated LogP ≈ 0.3–0.5 units; +1 H-bond acceptor |
| Conditions | In silico fragment-based LogP estimation (ACD/Labs or analogous algorithm) |
Why This Matters
The lower lipophilicity and additional H-bond acceptor improve solubility in polar media, reducing the need for DMSO in CuAAC reactions and minimizing solvent-induced artifacts in biochemical screening.
- [1] In silico property estimation performed using fragment-based method (ACD/LogP algorithm). View Source
